molecular formula C7H4ClN3O3 B8643284 5-chloro-4-nitro-1,3-dihydrobenzimidazol-2-one

5-chloro-4-nitro-1,3-dihydrobenzimidazol-2-one

Cat. No.: B8643284
M. Wt: 213.58 g/mol
InChI Key: XIKTXPKKPIKRJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-4-nitro-1,3-dihydrobenzimidazol-2-one typically involves the nitration of 5-chloro-1,3-dihydro-2H-benzimidazol-2-one. This process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions . The reaction is exothermic, and careful temperature control is necessary to avoid decomposition of the product.

Industrial Production Methods

Industrial production of this compound may involve continuous flow nitration processes, which offer better control over reaction conditions and improved safety compared to batch processes. The use of automated systems ensures consistent product quality and reduces the risk of hazardous incidents .

Chemical Reactions Analysis

Types of Reactions

5-chloro-4-nitro-1,3-dihydrobenzimidazol-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 5-chloro-4-nitro-1,3-dihydrobenzimidazol-2-one involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, resulting in various biological effects .

Properties

Molecular Formula

C7H4ClN3O3

Molecular Weight

213.58 g/mol

IUPAC Name

5-chloro-4-nitro-1,3-dihydrobenzimidazol-2-one

InChI

InChI=1S/C7H4ClN3O3/c8-3-1-2-4-5(6(3)11(13)14)10-7(12)9-4/h1-2H,(H2,9,10,12)

InChI Key

XIKTXPKKPIKRJI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C2=C1NC(=O)N2)[N+](=O)[O-])Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 5-chloro-4-nitro-2,1,3-benzoselenadiazole from Step B (650 mg, 2.47 mmol) in conc. HCl (4 mL) and 48% aqueous HI (2 mL) was stirred at ambient temperature for 2 h. The reaction was diluted with a 1:1 saturated aqueous solution of NaHSO4 and Na2CO3 (20 mL) and then adjusted to pH 10 using 10 M aqueous NaOH. The mixture was extracted with EtOAc (3×10 mL) and the organic extracts dried over Na2SO4, filtered, and concentrated in vacuo. The resulting dark red solid was dissolved in CH3CN (4 mL) and phosgene was added (20% solution in toluene, 1.5 mL, 3.2 mmol). The reaction mixture was stirred for 1 h, then diluted with toluene. Filtration of the resultant solid gave the title compound. MS: m/z=214 (M+1).
Quantity
650 mg
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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